Normetanephrine hydrochloride

概要

説明

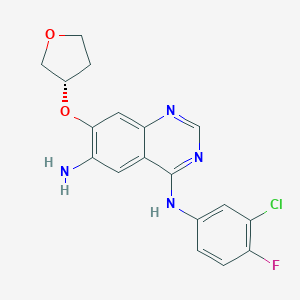

Normetanephrine, also known as normetadrenaline, is a metabolite of norepinephrine created by the action of catechol-O-methyl transferase on norepinephrine . It is excreted in the urine and found in certain tissues . It is a marker for catecholamine-secreting tumors such as pheochromocytoma .

Synthesis Analysis

Normetanephrine is a metabolite of norepinephrine, formed by the action of catechol-O-methyl transferase on norepinephrine . In a study, it was found that metanephrine and normetanephrine conjugates were converted to unconjugated metanephrine and normetanephrine by acid hydrolysis .Molecular Structure Analysis

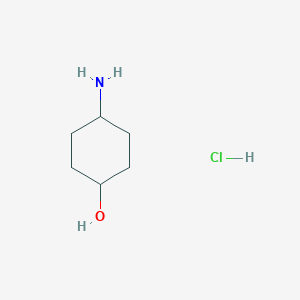

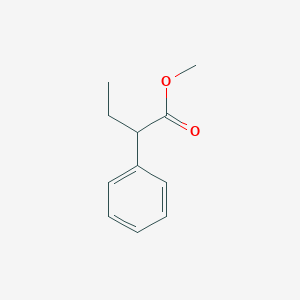

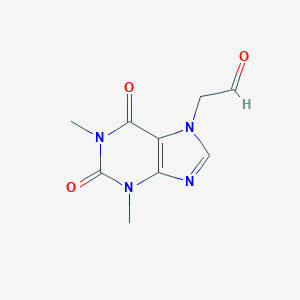

The molecular formula of Normetanephrine hydrochloride is C9H13NO3.HCl . The molecular weight is 219.67 g/mol .Chemical Reactions Analysis

In a study, it was found that metanephrine and normetanephrine conjugates were converted to unconjugated metanephrine and normetanephrine by acid hydrolysis . The reactions of palladium (II) chloride with catecholamines (hydrochlorides of 3-methoxytyramine, normetanephrine, norepinephrine, and dopamine) and pyridine-2-carbaldehyde have afforded four new palladium complexes of different types .Physical And Chemical Properties Analysis

Normetanephrine hydrochloride is a pale yellow to tan solid . It is soluble in water (90 mg/mL) and DMSO (20 mg/mL) . It should be stored at -20°C, protected from light, in a dry and sealed condition .科学的研究の応用

Diagnosis of Pheochromocytoma and Paraganglioma (PPGL)

- Clinical Utility : Elevated plasma normetanephrines (PNMNs) are highly suggestive of PPGL. Testing for NMN in hypertensive emergencies (HTNEs) should be considered when there is no clear precipitating cause and strong clinical suspicion for PPGL .

Laboratory Diagnosis of PPGL

- Preferred Indicators : The 24-hour urinary-fractionated metanephrine (MN) and normetanephrine (NMN) are recommended for diagnosing PPGL. These measurements provide valuable information for identifying these catecholamine-producing tumors .

Analytical Techniques

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technology is preferred for measuring urinary metanephrines due to its increased sensitivity, less laborious sample preparation, and shorter chromatographic run times compared to LC methods with electrochemical detection .

Clinical Decision-Making

- Marked MTN Elevations in HTNE : While marked NMN elevations are uncommon in hypertensive emergencies, they should not be disregarded. Testing for NMN should be pursued when there is no clear precipitating cause and strong clinical suspicion for PPGL .

Limitations and Recommendations

作用機序

Target of Action

Normetanephrine, also known as DL-Normetanephrine hydrochloride, is a metabolite of norepinephrine . It is produced by the action of the enzyme catechol-O-methyl transferase (COMT) on norepinephrine . The primary targets of Normetanephrine are the receptors that norepinephrine would typically bind to. These include adrenergic receptors, which play a crucial role in the body’s fight-or-flight response .

Mode of Action

Normetanephrine interacts with its targets by binding to the adrenergic receptors, similar to norepinephrine . It is considered a more potent agonist . This interaction results in a series of changes within the cell, leading to various physiological responses.

Biochemical Pathways

Normetanephrine is part of the catecholamine metabolic pathway . It is formed from norepinephrine through a reaction mediated by the enzyme COMT . While the majority of norepinephrine metabolism is catalyzed by the enzyme monoamine oxidase (MAO) predominantly in sympathetic neurons, a smaller amount of norepinephrine metabolism, and all of epinephrine metabolism, occurs through the action of COMT in extraneuronal tissues as well as in the adrenal medullary chromaffin cells .

Pharmacokinetics

It is known that it is excreted in the urine . The levels of Normetanephrine in the plasma and urine can be used as a diagnostic marker for certain conditions, such as pheochromocytomas and paragangliomas .

Result of Action

The molecular and cellular effects of Normetanephrine’s action are complex and depend on the specific physiological context. In some cases, it can induce contractions in isolated rabbit aortic strips in a concentration-dependent manner . It can also inhibit norepinephrine uptake in isolated rat heart . Elevated levels of Normetanephrine in the plasma can be indicative of certain types of tumors, such as pheochromocytomas and paragangliomas .

Action Environment

The action, efficacy, and stability of Normetanephrine can be influenced by various environmental factors. For instance, certain medications can interfere with its levels in the body . Furthermore, conditions that affect the body’s overall metabolic rate, such as stress or illness, could potentially impact the production and action of Normetanephrine.

Safety and Hazards

Normetanephrine hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, and wear eye protection/face protection .

将来の方向性

Normetanephrine hydrochloride has been used in the diagnosis and monitoring of patients with pheochromocytoma and related neurogenic tumors . There is ongoing research into the development of more precise, rapid, and specific methods for the quantification of free metanephrines in plasma . Further studies are also being conducted to synthesize palladium (II) complexes from catecholamines .

特性

IUPAC Name |

4-(2-amino-1-hydroxyethyl)-2-methoxyphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;/h2-4,8,11-12H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFPRGQZWKTEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CN)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905944 | |

| Record name | 4-(2-Amino-1-hydroxyethyl)-2-methoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Normetanephrine hydrochloride | |

CAS RN |

1011-74-1, 13015-71-9 | |

| Record name | (±)-Normetanephrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Normetanephrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Normetanephrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013015719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Amino-1-hydroxyethyl)-2-methoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-α-(aminomethyl)-4-hydroxy-3-methoxybenzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORMETANEPHRINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2RS049K51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Normetanephrine hydrochloride in studying adrenergic presynaptic receptors?

A: Normetanephrine hydrochloride is used as a tool to investigate the function of adrenergic presynaptic receptors, specifically alpha-adrenoceptors, in modulating neurotransmitter release. [] This compound acts as an inhibitor of extraneuronal uptake processes, helping researchers isolate the effects of agonists and antagonists on neuronal uptake and the dynamics of neurotransmitter release. []

Q2: What is the molecular formula and weight of Normetanephrine hydrochloride?

A: The molecular formula of Normetanephrine hydrochloride is C9H14NO3+.Cl-. [] While the exact molecular weight isn't stated in the provided abstract, it can be calculated from the formula to be approximately 219.68 g/mol.

Q3: Is there structural information available for Normetanephrine hydrochloride?

A: Yes, research has been conducted to determine the structure of DL-Normetanephrine hydrochloride. [] The specific details of the structure, including bond lengths and angles, are not outlined in the provided abstract but are likely described within the full paper.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。